molecular formula C14H12N4 B14631768 (1Z)-1-[(4-Aminophenyl)imino]-1H-isoindol-3-amine CAS No. 54636-80-5

(1Z)-1-[(4-Aminophenyl)imino]-1H-isoindol-3-amine

Katalognummer: B14631768
CAS-Nummer: 54636-80-5
Molekulargewicht: 236.27 g/mol
InChI-Schlüssel: IDZWFQTWKQVHNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1Z)-1-[(4-Aminophenyl)imino]-1H-isoindol-3-amine is a complex organic compound with a unique structure that includes an imino group and an isoindole core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-1-[(4-Aminophenyl)imino]-1H-isoindol-3-amine typically involves the reaction of 4-aminobenzaldehyde with isoindoline-1,3-dione under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

(1Z)-1-[(4-Aminophenyl)imino]-1H-isoindol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution often requires catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

(1Z)-1-[(4-Aminophenyl)imino]-1H-isoindol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which (1Z)-1-[(4-Aminophenyl)imino]-1H-isoindol-3-amine exerts its effects involves interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the isoindole core may interact with enzymes or receptors, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1Z)-1-[(4-Nitrophenyl)imino]-1H-isoindol-3-amine
  • (1Z)-1-[(4-Methoxyphenyl)imino]-1H-isoindol-3-amine
  • (1Z)-1-[(4-Chlorophenyl)imino]-1H-isoindol-3-amine

Uniqueness

(1Z)-1-[(4-Aminophenyl)imino]-1H-isoindol-3-amine is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the amino group allows for additional hydrogen bonding and reactivity compared to its analogs.

Eigenschaften

CAS-Nummer

54636-80-5

Molekularformel

C14H12N4

Molekulargewicht

236.27 g/mol

IUPAC-Name

3-(4-aminophenyl)iminoisoindol-1-amine

InChI

InChI=1S/C14H12N4/c15-9-5-7-10(8-6-9)17-14-12-4-2-1-3-11(12)13(16)18-14/h1-8H,15H2,(H2,16,17,18)

InChI-Schlüssel

IDZWFQTWKQVHNU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=NC2=NC3=CC=C(C=C3)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.